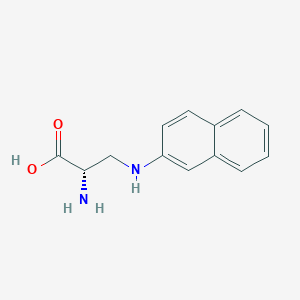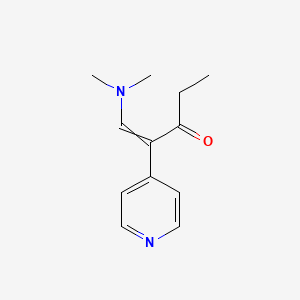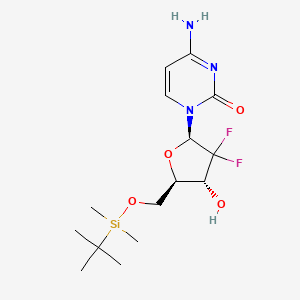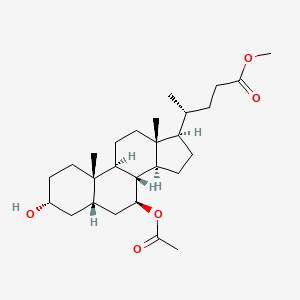
Hexadecanoic--d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Hexadecanoic acid, also known as Palmitic acid, is a fatty acid with a 16-carbon chain . It is the most common saturated fatty acid found in animals, plants, and microorganisms . Its chemical formula is CH3(CH2)14COOH .
Synthesis Analysis
Hexadecanoic acid can be synthesized from various sources. For instance, it has been found in the methanolic extract of Abelmoschas moschatus flower . The synthesis of hexadecanoic acid is influenced by several variables, including catalyst amount, mix solvent, and arginine to acid ratio .
Molecular Structure Analysis
The molecular structure of hexadecanoic acid is represented by the formula C16H32O2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
While specific chemical reactions involving hexadecanoic acid are not detailed in the search results, it’s worth noting that this compound can form various salts and esters, known as palmitates .
Physical And Chemical Properties Analysis
Hexadecanoic acid appears as white crystals . It has a molar mass of 256.430 g/mol . It’s soluble in amyl acetate, alcohol, CCl4, C6H6, and very soluble in CHCl3 . The melting point is 62.9 °C and the boiling point ranges from 351–352 °C .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexadecanoic-d5 Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Palmitoyl chloride-d5", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reactions": [ { "Reactants": ["Palmitoyl chloride-d5", "Sodium hydroxide", "Water"], "Products": ["Hexadecanoic-d5 Acid", "Sodium chloride"], "Conditions": "Reflux in ethanol", "Steps": [ "Add Palmitoyl chloride-d5 to a mixture of sodium hydroxide and water in a round-bottom flask", "Refux the mixture in ethanol for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure", "Purify the product by column chromatography" ] } ] } | |
CAS-Nummer |
1219802-61-5 |
Produktname |
Hexadecanoic--d5 Acid |
Molekularformel |
C16H27D5O2 |
Molekulargewicht |
261.4548889 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1141479.png)






